Cas no 104-87-0 (4-Methylbenzaldehyde)

4-Methylbenzaldehyde is an aromatic aldehyde featuring a methyl-substituted benzene ring structure. Its key advantages include high purity, excellent stability in various storage conditions, and low odor threshold, making it suitable for use as a precursor in organic synthesis or as a fragrance ingredient in perfumery applications.
4-Methylbenzaldehyde structure
4-Methylbenzaldehyde structure
Product Name:4-Methylbenzaldehyde
CAS No:104-87-0
MF:C8H8O
MW:120.148522377014
MDL:MFCD00006954
CID:35298
PubChem ID:7725
Update Time:2025-11-06

4-Methylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methylbenzaldehyde
    • 4-TOLUALDEHYDE
    • FEMA 3068
    • P-METHYLBENZALDEHYDE
    • PTAL
    • P-TOLUYLALDEHYDE
    • P-TOLYLALDEHYDE
    • TOLUALDEHYDE, P-
    • TOLYLALDEHYDE
    • 4-methyl-benzaldehyd
    • benzaldehyde,-methyl-
    • para-methylbenzaldehyde
    • Paratolualdehyde
    • para-tolualdehyde
    • para-toluylaldehyde
    • p-Formyltoluene
    • 4-Toluic aldehyde
    • p-Tolualdehyde
    • p-Tolualdehyde Solution
    • TOLUALDEHYDE, p-(AS)
    • p-Tolylaldehyde
    • p-Tolylaldehyd
    • 4-Tolulaldehyde
    • Benzaldehyde, 4-methyl-
    • para-Toluyl aldehyde
    • 4-Toluylaldehyde
    • 4-Methyl-Benzaldehyde
    • 4-Toluicaldehyde
    • 4-methyl benzaldehyde
    • GAX22QZ28Q
    • FXLOVSHXALFLKQ-UHFFFAOYSA-N
    • para-tolyl al
    • MDL: MFCD00006954
    • Inchi: 1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3
    • InChI Key: FXLOVSHXALFLKQ-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(C)=CC=1)=O
    • BRN: 385772

Computed Properties

  • Exact Mass: 120.05800
  • Monoisotopic Mass: 120.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 90.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 2.1
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: Colorless liquid, It has a gentle fragrance of flowers and almonds.
  • Density: 1.019 g/mL at 25 °C(lit.)
  • Melting Point: -6 ºC
  • Boiling Point: 204-205 °C(lit.)
    82-85 °C/11 mmHg(lit.)
  • Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
  • Refractive Index: n20/D 1.545(lit.)
  • Solubility: water: soluble0.25 g/L at 25°C
  • Water Partition Coefficient: 0.25 g/L (25 ºC)
  • PSA: 17.07000
  • LogP: 1.80750
  • FEMA: 3068
  • Sensitiveness: Air Sensitive
  • Solubility: It is miscible with ethanol, ether and acetone, and slightly soluble in water.

4-Methylbenzaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:1
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36-S37/39
  • FLUKA BRAND F CODES:9-23
  • RTECS:CU7034500
  • Hazardous Material Identification: Xn
  • Safety Term:S26;S37/39
  • Packing Group:I; II; III
  • Packing Group:I; II; III
  • Risk Phrases:R22; R36/38
  • Explosive Limit:0.9-5.6%(V)
  • TSCA:Yes
  • Storage Condition:Store long-term at 2-8°C

4-Methylbenzaldehyde Customs Data

  • HS CODE:2912299000
  • Customs Data:

    China Customs Code:

    2912299000

    Overview:

    2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

4-Methylbenzaldehyde Pricemore >>

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4-Methylbenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ;  3 h, 280 °C
Reference
Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol
Wu, Kejing; Wang, Junbo; Zhu, Yingming ; Wang, Xueting; Yang, Chunyan; et al, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Production Method 2

Reaction Conditions
1.1 Catalysts: Molybdenum carbide ,  Molybdenum dioxide Solvents: Ethanol ;  rt → 280 °C; 3 h, 280 °C
Reference
Synthesis-Controlled α- and β-Molybdenum Carbide for Base-Promoted Transfer Hydrogenation of Lignin to Aromatic Monomers in Ethanol
Wu, Kejing; Yang, Chunyan; Zhu, Yingming ; Wang, Junbo; Wang, Xueting; et al, Industrial & Engineering Chemistry Research, 2019, 58(44), 20270-20281

Production Method 3

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

4-Methylbenzaldehyde Raw materials

4-Methylbenzaldehyde Preparation Products

4-Methylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:104-87-0)4-Methylbenzaldehyde
Order Number:A801081
Stock Status:in Stock
Quantity:10kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:37
Price ($):248.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:104-87-0)p-Tolualdehyde
Order Number:LE4723;LE2338353;LE14175
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:46
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:104-87-0)p-Tolualdehyde
Order Number:sfd8539
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

4-Methylbenzaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 4-Methylbenzaldehyde

Professional Introduction to 4-Methylbenzaldehyde (CAS No. 104-87-0)

4-Methylbenzaldehyde, also known by its Chemical Abstracts Service (CAS) number 104-87-0, is a significant organic compound widely recognized for its diverse applications in the chemical and pharmaceutical industries. This aromatic aldehyde belongs to the class of methyl-substituted benzaldehydes, characterized by a benzene ring with a methyl group and an aldehyde functional group at the para position. Its unique structural and chemical properties make it a valuable intermediate in synthetic chemistry, particularly in the development of fine chemicals, fragrances, and pharmaceuticals.

The compound exhibits a pleasant, sweet odor, which is often utilized in the synthesis of perfumes and flavoring agents. Beyond its role in the fragrance industry, 4-Methylbenzaldehyde has garnered attention in medicinal chemistry due to its potential biological activities. Recent studies have highlighted its utility as a precursor in the synthesis of various pharmacologically active molecules.

In the realm of pharmaceutical research, 4-Methylbenzaldehyde has been explored for its role in the development of novel therapeutic agents. Its structural motif is frequently incorporated into drug candidates targeting various diseases, including neurological disorders and inflammatory conditions. The aldehyde group provides a reactive site for further functionalization, enabling the creation of complex molecular architectures with desired biological properties.

One of the most compelling aspects of 4-Methylbenzaldehyde is its versatility as a synthetic intermediate. It serves as a key building block in the preparation of more complex organic compounds, including heterocyclic derivatives and natural product analogs. The ease with which it can be modified through various chemical reactions makes it an indispensable tool for synthetic chemists working on drug discovery and material science.

The latest advancements in computational chemistry have further enhanced the understanding of 4-Methylbenzaldehyde's reactivity and potential applications. Molecular modeling studies have revealed insights into its interaction with biological targets, providing valuable guidance for medicinal chemists designing new drugs. These computational approaches complement traditional experimental methods, offering a more efficient and cost-effective strategy for drug development.

In addition to its pharmaceutical applications, 4-Methylbenzaldehyde finds use in agrochemical formulations, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to undergo selective modifications allows for the creation of compounds with tailored biological activities, making it a valuable asset in crop protection strategies.

The environmental impact of using 4-Methylbenzaldehyde as an intermediate has also been studied extensively. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices align with global initiatives to promote environmentally friendly chemical processes, ensuring that the compound's benefits are realized without compromising ecological integrity.

The industrial production of 4-Methylbenzaldehyde (CAS No. 104-87-0) has seen significant advancements in recent years, driven by increasing demand from both pharmaceutical and fragrance sectors. Manufacturers have adopted innovative technologies to improve yield and purity while adhering to stringent quality control measures. This ensures that the final product meets the exacting standards required for high-value applications.

The future prospects of 4-Methylbenzaldehyde are promising, with ongoing research exploring new synthetic pathways and expanding its range of applications. As our understanding of its chemical properties continues to grow, so too does its potential to contribute to advancements in medicine, materials science, and beyond. The compound's unique combination of reactivity and functionality positions it as a cornerstone molecule in modern organic synthesis.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:104-87-0)4-Methylbenzaldehyde
A801081
Purity:99%
Quantity:10kg
Price ($):248.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:104-87-0)p-Tolualdehyde
LE4723;LE2338353;LE14175
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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